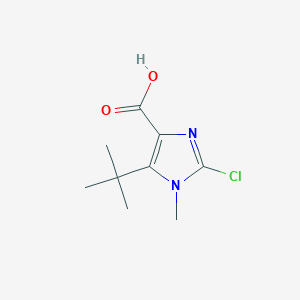![molecular formula C7H9N3O B13156570 5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13156570.png)
5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde: is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrimidine core fused with a carbaldehyde group at the 3-position. The presence of both nitrogen and oxygen atoms within its structure makes it a versatile scaffold for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the imidazo[1,2-a]pyrimidine core. Subsequent oxidation of the resulting intermediate can introduce the carbaldehyde group at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, organometallic reagents, or amines under appropriate conditions.
Major Products:
Oxidation: 5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carboxylic acid.
Reduction: 5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-methanol.
Substitution: Various substituted imidazo[1,2-a]pyrimidine derivatives.
Applications De Recherche Scientifique
5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and catalysts
Mécanisme D'action
The mechanism of action of 5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid synthesis.
Comparaison Avec Des Composés Similaires
- 5H,6H,7H,8H-Imidazo[1,2-a]pyridine-3-carbaldehyde
- 5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carboxylate
- 5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-methanol
Uniqueness: 5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the carbaldehyde group at the 3-position allows for further functionalization and derivatization, making it a valuable scaffold for the development of new compounds with diverse applications .
Propriétés
Formule moléculaire |
C7H9N3O |
|---|---|
Poids moléculaire |
151.17 g/mol |
Nom IUPAC |
5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C7H9N3O/c11-5-6-4-9-7-8-2-1-3-10(6)7/h4-5H,1-3H2,(H,8,9) |
Clé InChI |
XYOQUXOTCZBLIX-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=NC=C(N2C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![[4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol](/img/structure/B13156580.png)
